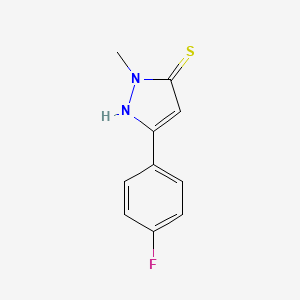![molecular formula C8H11NO2S B13181771 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a phenol group and a sulfur-containing moiety.
Preparation Methods
The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur moiety to a thiol group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfur moiety can undergo redox reactions, influencing the compound’s biological activity . The exact pathways and targets are still under investigation, but these interactions are crucial for its observed effects.
Comparison with Similar Compounds
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol can be compared with other similar compounds, such as:
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: This compound has a similar sulfur-containing moiety but differs in the presence of a carboxylic acid group instead of a phenol group.
4-Methylimidazole: Although structurally different, this compound shares some chemical properties and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-(N,S-dimethylsulfonimidoyl)phenol |
InChI |
InChI=1S/C8H11NO2S/c1-9-12(2,11)8-5-3-7(10)4-6-8/h3-6,10H,1-2H3 |
InChI Key |
YUULGVSSZBAOCA-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
methanol](/img/structure/B13181697.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
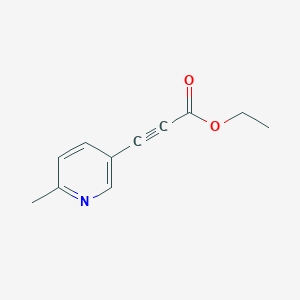
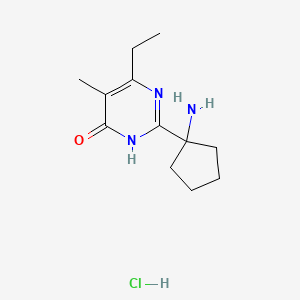
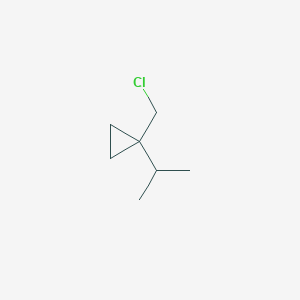
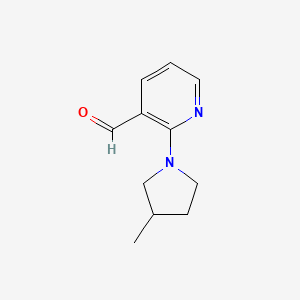
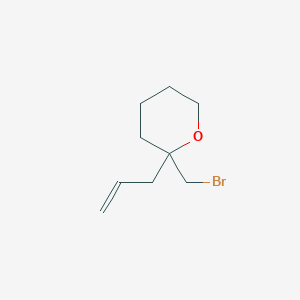

![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
